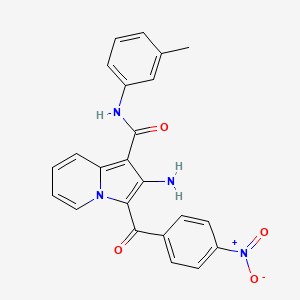

2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

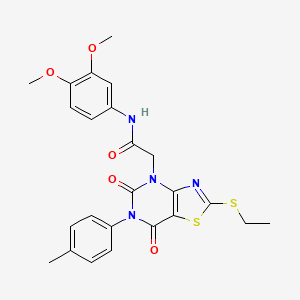

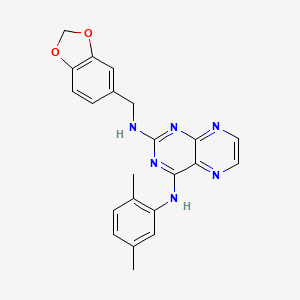

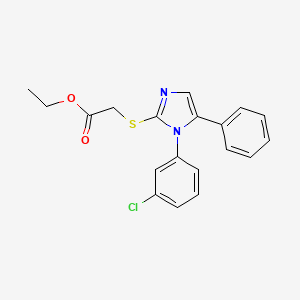

2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, also known as NBDA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indolizine carboxamides and has been found to exhibit interesting biological properties.

Aplicaciones Científicas De Investigación

Photoluminescent Materials

A class of compounds related to 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, specifically 6-amino-8-cyanobenzo[1, 2-b]indolizines, has shown significant promise as photoluminescent materials. These compounds exhibit reversible pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation. This property is linked to C-protonation and loss of aromaticity, rather than the anticipated N-protonation. Such findings suggest potential applications in the development of pH sensors and optical materials with tunable properties (Outlaw et al., 2016).

Anticancer Agents

The structural motif found in 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide is prevalent in research exploring heterocyclic phenazinecarboxamides as topoisomerase-targeted anticancer agents. These compounds have demonstrated a mechanism of cytotoxicity that is independent of topoisomerase II activity and shows indifference to P-glycoprotein mediated multidrug resistance. This suggests their potential as a foundation for developing new cancer therapies that could overcome resistance mechanisms associated with current treatments (Gamage et al., 2002).

Antihypertensive Agents

Research into thiosemicarbazides, triazoles, and Schiff bases, deriving from similar chemical structures to 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, has shown promising results in the development of antihypertensive α-blocking agents. These studies indicate the versatility of such compounds in medicinal chemistry, particularly in creating treatments that target cardiovascular diseases with minimal side effects (Abdel-Wahab et al., 2008).

Anti-Leishmanial Activity

Novel nitroaromatic compounds, sharing structural similarities with 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, have been synthesized and characterized for their potential anti-leishmanial activity. These compounds, featuring nitro groups critical for biological activity, have shown promise in inhibiting the growth of Leishmania infantum, with some exhibiting comparable activity to conventional drugs. This research underscores the potential of nitroaromatic carboxamides in the treatment of leishmaniasis, a tropical disease affecting millions worldwide (Dias et al., 2015).

Propiedades

IUPAC Name |

2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-14-5-4-6-16(13-14)25-23(29)19-18-7-2-3-12-26(18)21(20(19)24)22(28)15-8-10-17(11-9-15)27(30)31/h2-13H,24H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEFPBDILDMJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)

![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)